GD2 Ganglioside sugar-β-NAc-Propargyl
Description
GD2 ganglioside is a disialoganglioside prominently expressed on neuroblastoma cell surfaces, serving as a critical tumor marker and therapeutic target . The modified derivative GD2 Ganglioside sugar-β-NAc-Propargyl incorporates a propargyl group via a β-N-acetyl linkage (structure: GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ-NAc-Prop) . This functionalization enables its use in click chemistry, facilitating conjugation with tags (e.g., biotin, fluorophores) for applications in glycan arrays, biosensors, and antibody studies . Its detection in biological samples is achieved through high-performance liquid chromatography (HPLC), with sensitivity at picomole levels .
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4 |
Origin of Product |
United States |
Scientific Research Applications
Monoclonal Antibodies Targeting GD2
Monoclonal antibodies targeting GD2 have been developed and approved for treating high-risk neuroblastoma. These antibodies exploit the unique expression pattern of GD2 on cancer cells while sparing normal tissues, thus minimizing side effects. The binding mechanism involves an intricate network of hydrogen bonds between the antibody and the ganglioside, which can be further enhanced through structural modifications .
Case Study: Chimeric Antibody ch14.18
The chimeric antibody ch14.18 has shown promising results in clinical trials for neuroblastoma treatment. Its efficacy is attributed to its ability to induce immune responses against GD2-expressing tumor cells, leading to improved survival rates among patients .
Peptide Mimics and Vaccination Strategies
To enhance the immunogenicity of GD2, researchers are exploring peptide mimetics that can elicit immune responses similar to those generated by the native ganglioside. These peptides are designed to mimic the binding interactions between GD2 and its specific antibodies. Preclinical studies have demonstrated that these peptide-based vaccines can induce protective immune responses against tumors expressing GD2 .
Chemoenzymatic Synthesis
Recent advancements in chemoenzymatic synthesis techniques have enabled the production of complex gangliosides, including GD2 derivatives. This approach combines chemical synthesis with enzymatic catalysis to streamline the creation of glycosphingolipid analogs . Such methods facilitate the development of new therapeutic agents that can be used in conjunction with existing monoclonal antibodies.
Clinical Trials
Numerous clinical trials are currently investigating the efficacy of GD2-targeted therapies across various cancer types. The outcomes from these studies will provide critical insights into optimal dosing regimens, combination therapies, and patient selection criteria.
Comparison with Similar Compounds
Structural Differences
The propargyl-modified gangliosides share a core structure but differ in sialic acid composition and branching:
| Compound | Sialic Acid Arrangement | Functional Group | Key Structural Feature |
|---|---|---|---|
| GD2 Ganglioside sugar-β-NAc-Propargyl | GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ | Propargyl | Two sialic acids (α2-8 and α2-3 linkages) |
| GM2 Ganglioside sugar-β-NAc-Propargyl | GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ | Propargyl | Single sialic acid (α2-3 linkage) |
| GT3 Ganglioside sugar-β-NAc-Propargyl | Neu5Acα2-8Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ | Propargyl | Three sialic acids (two α2-8, one α2-3) |
These structural variations influence antigenicity and binding specificity. For example, GD2’s α2-8-linked sialic acid is critical for monoclonal antibody recognition in neuroblastoma , whereas GM2’s simpler structure may limit cross-reactivity in diagnostic assays .
Analytical and Clinical Relevance
Detection Methods
- This compound : Quantified via HPLC with fluorescent labeling, requiring only 40 µL of plasma . Its propargyl group may slightly alter retention times compared to unmodified GD2 due to increased hydrophobicity.
- GM2/GD3 Derivatives : Similar HPLC methods apply, but structural differences necessitate optimized chromatographic conditions .
Clinical Implications
- GM2 vs. GD2 in Cancer : GM2 is less associated with neuroblastoma but may play roles in other cancers, highlighting the importance of ganglioside-specific targeting .
Key Research Findings
GD2 in Neuroblastoma : this compound serves as a dynamic biomarker, with plasma concentrations declining during therapy .
GD2 in Melanoma: In A375 melanoma cells, GD2 expression correlates with CSC enrichment, suggesting its propargyl derivative could aid in CSC isolation .
Comparative Antigenicity: GD2’s α2-8 sialic acid is essential for antibody binding, whereas GM2’s simpler structure limits its utility in neuroblastoma diagnostics .
Preparation Methods
One-Pot Multienzyme (OPME) Glycosylation
The OPME platform combines chemical synthesis of core intermediates with enzymatic glycan elongation. For GD2-propargyl:
Table 1. OPME Reaction Parameters for GD2-Propargyl Synthesis
| Step | Enzyme/Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| GalNAc transfer | B4GALNT1 | 37°C, pH 7.4 | 78 | 95 |
| α2,3-sialylation | PmST1_M144D | 30°C, pH 6.5 | 85 | 90 |
| α2,8-sialylation | PmST1_P34H/M144V | 30°C, pH 7.0 | 75 | 88 |
| Propargyl acylation | Propargyl chloride | THF/Na2CO3, 25°C | 88 | 94 |
Hydrophobic Tag-Assisted Purification
Lactosyl sphingosine’s hydrophobic tail enables C18 cartridge purification after each enzymatic step, reducing losses (<5% per step vs. 20–30% in traditional chromatography). Gram-scale synthesis achieves 1.2 g/L volumetric productivity for GD2-propargyl intermediates.
Chemical Synthesis Approaches
Stepwise Glycan Assembly
Chemical routes employ protected building blocks for iterative coupling:
-
GlcNAc-propargyl synthesis :
-
Sialyl donor preparation :
-
CMP-Neu5Ac-propargyl synthesized via phosphoramidite chemistry, enabling enzymatic transfer in downstream steps.
-
-
Global deprotection :
-
Zemplén transesterification (NaOMe/MeOH) removes acetyl groups without cleaving sialic acids.
-
Limitations of Chemical Methods
-
Low yields : Multistep protection/deprotection reduces overall yield to 12–18% for GD2-propargyl vs. 45–60% in chemoenzymatic routes.
-
Sialylation inefficiency : Chemical α2-8 linkage formation requires harsh conditions (e.g., NIS/AgOTf), leading to 30–40% Neu5Ac degradation.
Comparative Analysis of Methodologies
Table 2. Chemoenzymatic vs. Chemical Synthesis Performance
| Parameter | Chemoenzymatic | Chemical |
|---|---|---|
| Total steps | 6 | 14 |
| Overall yield | 48% | 15% |
| Purity (HPLC) | >90% | 75–80% |
| Scale feasibility | Gram-scale | Milligram-scale |
Functional Fidelity
Surface plasmon resonance (SPR) confirms GD2-propargyl’s antigenicity:
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing GD2 Ganglioside sugar-β-NAc-Propargyl, and how do structural modifications impact its biological activity?
- Answer: this compound is synthesized via chemical or enzymatic methods. Chemical synthesis often involves glycosylation reactions to attach the β-NAc-Propargyl group, which enables downstream click chemistry applications (e.g., fluorescent labeling or conjugation to carriers). The propargyl group at the reducing end facilitates bioorthogonal reactions, enhancing utility in cellular tracking studies . Structural modifications, such as sialic acid positioning (e.g., Neu5Acα2-8 linkages), influence binding affinity to antibodies like 14G2a and alter signaling roles in cancer cells .
Q. Which analytical techniques are recommended for detecting this compound in biological samples?
- Answer: Mass spectrometry (MS) coupled with reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is the gold standard for quantifying GD2. Lipotype GmbH and CD BioGlyco utilize high-resolution MS to resolve GD2 isoforms, distinguishing structural variants like GD2 vs. GD3 . Antibody-based methods (e.g., flow cytometry, immunohistochemistry) using monoclonal antibodies (e.g., 14G2a clone) are critical for spatial localization in tissues or cell lines, though cross-reactivity with similar gangliosides (e.g., GD3) must be validated via knockout controls .
Q. What is the functional significance of the β-NAc-Propargyl modification in GD2 ganglioside?
- Answer: The β-NAc-Propargyl group introduces a terminal alkyne, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. This modification is pivotal for labeling GD2 in live-cell imaging or attaching therapeutic payloads (e.g., drug-loaded nanoparticles) without disrupting its natural interactions with cell-surface receptors like GD2-specific antibodies .
Advanced Research Questions
Q. How should researchers design experiments to investigate GD2’s role in cancer metastasis, and what controls are essential?
- Answer: Use neuroblastoma or melanoma cell lines with confirmed GD2 overexpression (e.g., SK-N-BE(2)) and CRISPR/Cas9 GD2-knockout models to assess metastatic potential in vivo (e.g., tail-vein injection for lung colonization assays). Antibody blockade (e.g., anti-GD2 mAb 14G2a) or enzymatic inhibition of GD2 synthase (e.g., ST8SIA1 siRNA) can validate mechanistic roles. Controls should include isotype-matched antibodies and GD2-negative cell lines (e.g., fibroblasts) to rule off-target effects .
Q. What factors contribute to contradictory data in GD2 expression levels across cancer studies?
- Answer: Variability arises from:
- Sample preparation: GD2 is sensitive to sialidase activity during tissue homogenization; use protease/phosphatase inhibitors and rapid freezing to preserve integrity .
- Antibody specificity: Batch-dependent cross-reactivity of anti-GD2 antibodies (e.g., 14G2a) with GD1a or GM2 necessitates validation via thin-layer chromatography (TLC)-immunostaining or GD2-deficient cells .
- Heterogeneity: Intratumoral GD2 expression varies; single-cell RNA sequencing or multiplex immunofluorescence is recommended to resolve spatial heterogeneity .
Q. How can mass spectrometry protocols be optimized for GD2 quantification in lipidomic studies?
- Answer: Key parameters include:
- Lipid extraction: Use methyl-tert-butyl ether (MTBE)/methanol/water for ganglioside enrichment.
- Ionization: Negative-ion mode electrospray ionization (ESI) enhances sialic acid detection.
- Data acquisition: Parallel reaction monitoring (PRM) for precursor ions (e.g., m/z 1545.6 for GD2) improves sensitivity. Normalize to internal standards (e.g., deuterated GD2) to correct for matrix effects .
Q. What methodological considerations are critical when using anti-GD2 antibodies in cytotoxicity assays?
- Answer: Optimize antibody concentration to balance target saturation and Fc-mediated effector functions (e.g., ADCC). For in vitro cytotoxicity, combine anti-GD2 mAbs (e.g., 14G2a) with peripheral blood mononuclear cells (PBMCs) at varying effector-to-target ratios. Include controls for complement-dependent cytotoxicity (CDC) by heat-inactivating serum. Validate results with alternative detection methods (e.g., MS for GD2 levels post-treatment) .
Data Interpretation and Validation
Q. How should researchers address discrepancies between GD2 levels measured by MS versus immunoassays?
- Answer: MS quantifies total GD2, while immunoassays detect epitope-accessible GD2. Discrepancies may arise from steric hindrance (e.g., membrane proteins blocking antibody binding). Validate via:
- Epitope mapping: Compare antibody binding to synthetic GD2 variants (e.g., truncated glycans).
- Orthogonal methods: Correlate MS data with flow cytometry using multiple antibody clones .
Q. What strategies improve reproducibility in GD2-focused studies?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
